molecular formula C23H21F2N3O3 B2667121 (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2035004-10-3

(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2667121
CAS No.: 2035004-10-3
M. Wt: 425.436
InChI Key: NQTKXENDSSVSKN-RMKNXTFCSA-N
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Description

(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, an imidazolidine-2,4-dione moiety, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 2,5-difluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of a urea derivative with a diketone under basic conditions to form the imidazolidine-2,4-dione ring.

    Final Coupling Reaction: The final step is the coupling of the piperidine intermediate with the imidazolidine-2,4-dione moiety through a condensation reaction, often facilitated by a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine-2,4-dione moiety, potentially converting them to alcohols.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the imidazolidine-2,4-dione moiety.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the imidazolidine-2,4-dione moiety could participate in hydrogen bonding with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-(3-(2,4-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione: Similar structure but with different fluorine substitution pattern.

    (E)-1-(1-(3-(2,5-dichlorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione: Chlorine atoms instead of fluorine.

    (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione: Methyl group instead of phenyl.

Uniqueness

The unique combination of the difluorophenyl group, piperidine ring, and imidazolidine-2,4-dione moiety in (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione provides distinct chemical and biological properties. The specific positioning of the fluorine atoms can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O3/c24-17-7-8-20(25)16(14-17)6-9-21(29)26-12-10-18(11-13-26)27-15-22(30)28(23(27)31)19-4-2-1-3-5-19/h1-9,14,18H,10-13,15H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKXENDSSVSKN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C=CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)/C=C/C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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